molecular formula C17H12N4O B8461326 1h-Pyrrolo[2,3-b]pyridine,5-[2-(2-pyrimidinyloxy)phenyl]-

1h-Pyrrolo[2,3-b]pyridine,5-[2-(2-pyrimidinyloxy)phenyl]-

Cat. No.: B8461326
M. Wt: 288.30 g/mol
InChI Key: CHMDPZJSQFVHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-b]pyridine,5-[2-(2-pyrimidinyloxy)phenyl]- is a useful research compound. Its molecular formula is C17H12N4O and its molecular weight is 288.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine,5-[2-(2-pyrimidinyloxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine,5-[2-(2-pyrimidinyloxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

5-(2-pyrimidin-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H12N4O/c1-2-5-15(22-17-19-7-3-8-20-17)14(4-1)13-10-12-6-9-18-16(12)21-11-13/h1-11H,(H,18,21)

InChI Key

CHMDPZJSQFVHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C3C(=C2)C=CN3)OC4=NC=CC=N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 40 prepared above (120 mg, approx. 0.24 mmol), MeOH (1.1 mL) and 10% aq. HCl (2.4 mL) were stirred at room temperature for 1 h then poured onto saturated aq. NaHCO3/ethyl acetate. The aqueous phase was extracted with more ethyl acetate and the combined organic extracts dried (MgSO4) and concentrated to give pure product 41 (40.8 mg, 44% over 3 steps from 26); 1H NMR (400 MHz, CDCl3) δ 6.40 (dd, J=3.4, 1.6 Hz, 1H), 6.76 (t, J=4.8 Hz, 1H), 7.21 (m, 2H), 7.32 (dt, J=7.8 Hz, 1.8 Hz, 1H), 7.39 (dt, J=7.8, 1.8 Hz, 1H), 7.46 (dd, J=7.5, 1.8 Hz, 1H), 8.04 (d, J=2.0 Hz, 1H), 8.30 (d, J=4.8 Hz, 2H), 8.37 (d, J=2.0 Hz, 1H), 10.26 (bs, NH).
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaHCO3 ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Yield
44%

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